molecular formula C12H11BrN4O B11692988 N'-[(E)-(4-bromophenyl)methylidene]-1-methyl-1H-pyrazole-5-carbohydrazide

N'-[(E)-(4-bromophenyl)methylidene]-1-methyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B11692988
M. Wt: 307.15 g/mol
InChI Key: IEQHKAHGIPAXTN-RIYZIHGNSA-N
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Description

N’-[(E)-(4-bromophenyl)methylidene]-1-methyl-1H-pyrazole-5-carbohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a C=N bond, and hydrazones are a subclass of Schiff bases formed by the reaction of hydrazides with aldehydes or ketones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-bromophenyl)methylidene]-1-methyl-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 4-bromobenzaldehyde and 1-methyl-1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base hydrazone, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-bromophenyl)methylidene]-1-methyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a ligand in the synthesis of metal complexes.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential anticancer and antimicrobial properties.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-bromophenyl)methylidene]-1-methyl-1H-pyrazole-5-carbohydrazide involves its interaction with biological targets such as enzymes and receptors. The compound can act as an electron donor, donating electrons to acceptors such as metals and other organic compounds. This electron donation is believed to be the basis for its potential biological activities, including enzyme inhibition and antimicrobial effects .

Comparison with Similar Compounds

N’-[(E)-(4-bromophenyl)methylidene]-1-methyl-1H-pyrazole-5-carbohydrazide can be compared with other Schiff base hydrazones, such as:

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide

These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical and biological properties. The presence of the bromine atom in N’-[(E)-(4-bromophenyl)methylidene]-1-methyl-1H-pyrazole-5-carbohydrazide makes it unique and potentially more reactive in certain chemical reactions .

Properties

Molecular Formula

C12H11BrN4O

Molecular Weight

307.15 g/mol

IUPAC Name

N-[(E)-(4-bromophenyl)methylideneamino]-2-methylpyrazole-3-carboxamide

InChI

InChI=1S/C12H11BrN4O/c1-17-11(6-7-15-17)12(18)16-14-8-9-2-4-10(13)5-3-9/h2-8H,1H3,(H,16,18)/b14-8+

InChI Key

IEQHKAHGIPAXTN-RIYZIHGNSA-N

Isomeric SMILES

CN1C(=CC=N1)C(=O)N/N=C/C2=CC=C(C=C2)Br

Canonical SMILES

CN1C(=CC=N1)C(=O)NN=CC2=CC=C(C=C2)Br

Origin of Product

United States

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